molecular formula C23H28N2O4 B1203394 N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide

N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide

Cat. No.: B1203394
M. Wt: 396.5 g/mol
InChI Key: JGJACZABNQGPMT-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a benzodioxin ring, and a benzohydrazide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.

    Coupling with benzohydrazide: The final step involves the coupling of the benzodioxin derivative with benzohydrazide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Tert-butyl)-3,5-dimethylbenzohydrazide: Lacks the benzodioxin ring, making it less complex.

    N-(Tert-butyl)-3,5-dimethyl-N’-[(2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide: Similar structure but with a different substitution pattern on the benzodioxin ring.

Uniqueness

N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

InChI

InChI=1S/C23H28N2O4/c1-14-11-15(2)13-17(12-14)22(27)25(23(4,5)6)24-21(26)18-7-8-19-20(16(18)3)29-10-9-28-19/h7-8,11-13H,9-10H2,1-6H3,(H,24,26)

InChI Key

JGJACZABNQGPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCO3)C)C

Synonyms

BYI 06830
BYI-06830
BYI06830

Origin of Product

United States

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